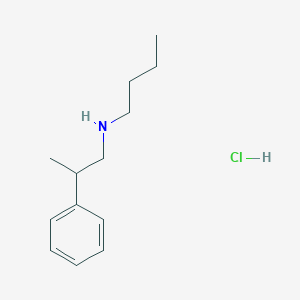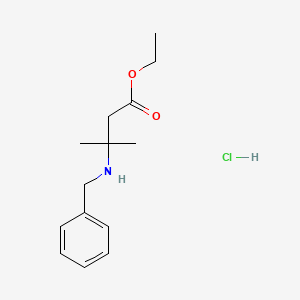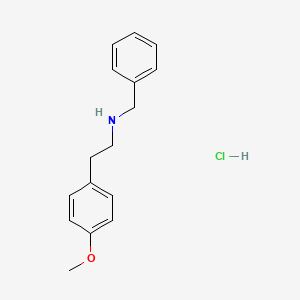
Butyl(2-phenylpropyl)amine hydrochloride
Descripción general
Descripción
Butyl(2-phenylpropyl)amine hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of Butyl(2-phenylpropyl)amine hydrochloride can be analyzed using various spectroscopic techniques. For instance, the N−H bonds of primary and secondary amines can be identified in the infrared spectrum . The hydrogens attached to an amine typically appear 0.5-5.0 ppm in 1H NMR spectra .Physical And Chemical Properties Analysis
Amines, including Butyl(2-phenylpropyl)amine hydrochloride, have certain physical and chemical properties. For instance, primary and secondary amines have higher boiling points than alkanes or ethers of similar molar mass but lower than alcohols . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación
CO2 Capture and Environmental Applications
One of the notable applications of related compounds involves CO2 capture, where task-specific ionic liquids, derived from reactions involving similar amine functionalities, are utilized for sequestering CO2 as a carbamate salt. These compounds demonstrate comparable efficiency to commercial amine sequestering agents and offer advantages like non-volatility and water independence for operation, highlighting their potential in environmental sustainability efforts (Bates et al., 2002).
Electrochemical Sensors and Analytical Chemistry
Compounds structurally related to Butyl(2-phenylpropyl)amine hydrochloride are utilized in the development of liquid | liquid ion sensors. Their applications in electrochemical systems, where they maintain chemical reversibility even in aqueous or biphasic media, demonstrate their utility in creating sensors and devices for analytical purposes, offering insights into the electrochemical behavior of complex systems (Kelly et al., 2010).
Advanced Material Synthesis
In the field of material science, related compounds find applications in the synthesis of advanced materials, including polymers and hydrogels. These materials are designed for specific functions, such as DNA binding and release, which are critical in diagnostics and pathogen detection. The synthesis involves copolymerization and cross-linking processes, employing functionalities akin to those in Butyl(2-phenylpropyl)amine hydrochloride, to create materials with desirable properties for biological applications (Hartlieb et al., 2014).
Catalysis and Synthetic Chemistry
Research in catalysis and synthetic chemistry also leverages compounds with functionalities similar to Butyl(2-phenylpropyl)amine hydrochloride. These compounds are used as catalysts or reagents in the synthesis of a wide variety of amides, demonstrating their versatility and efficiency in facilitating chemical reactions. Such applications underscore the potential of these compounds in pharmaceutical synthesis, polymer chemistry, and green chemistry initiatives (Ghosh et al., 2012).
Propiedades
IUPAC Name |
N-(2-phenylpropyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13;/h5-9,12,14H,3-4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBECLCFWGVESKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(2-phenylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)




![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)


![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)